2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide
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Overview
Description
2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide is a synthetic organic compound that features a phenyl group attached to a butanamide backbone, with an imidazole ring substituted at the second position
Scientific Research Applications
2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction involving phenyl halides and the imidazole ring.
Formation of the Butanamide Backbone: The butanamide backbone can be synthesized by reacting butanoic acid derivatives with amines under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products:
Oxidized Derivatives: Products include phenolic and quinone derivatives.
Reduced Derivatives: Saturated heterocyclic compounds.
Substituted Derivatives: Various substituted phenyl and imidazole compounds.
Mechanism of Action
The mechanism of action of 2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-phenyl-1H-imidazole: Shares the imidazole core but lacks the butanamide backbone.
4-phenyl-1H-imidazole: Similar structure but with different substitution patterns.
N-phenylbutanamide: Lacks the imidazole ring but shares the butanamide backbone.
Uniqueness: 2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide is unique due to its combination of the imidazole ring and the butanamide backbone, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-phenyl-N-[(5-phenyl-1H-imidazol-2-yl)methyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-17(15-9-5-3-6-10-15)20(24)22-14-19-21-13-18(23-19)16-11-7-4-8-12-16/h3-13,17H,2,14H2,1H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGZVNILWZBMCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC=C(N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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